Ethyl 4-cyclobutyl-2,4-dioxobutanoate (CAS 1222955-59-0): A Strategic Synthon for Heterocyclic Drug Discovery
Ethyl 4-cyclobutyl-2,4-dioxobutanoate (CAS 1222955-59-0): A Strategic Synthon for Heterocyclic Drug Discovery
Executive Summary
As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter the challenge of introducing optimal lipophilicity and structural rigidity into early-stage pharmacophores. Ethyl 4-cyclobutyl-2,4-dioxobutanoate (CAS 1222955-59-0) represents a highly versatile 1,3-dicarbonyl building block. By coupling the reactive potential of an α -keto ester with the unique steric constraints of a cyclobutyl ring, this molecule serves as a premier synthon for generating complex nitrogen and oxygen heterocycles—most notably pyrazoles, isoxazoles, and pyrimidines. This technical guide explores its physicochemical properties, structural dynamics, and provides a field-validated protocol for its application in heterocyclic synthesis.
Part 1: Physicochemical Profile & Structural Dynamics
Before deploying any building block in a synthetic route, a rigorous understanding of its baseline physicochemical properties is required. The fundamental data for CAS 1222955-59-0 is cataloged in major chemical databases[1],[2] and is summarized below.
Quantitative Data Summary
| Property | Value |
| CAS Number | 1222955-59-0 |
| Chemical Name | Ethyl 4-cyclobutyl-2,4-dioxobutanoate |
| Molecular Formula | C10H14O4 |
| Monoisotopic Mass | 198.0892 Da |
| SMILES | CCOC(=O)C(=O)CC(=O)C1CCC1 |
| Hazard Classifications | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336) |
Tautomerism and Electronic Structure
Like other 2,4-dioxobutanoates, ethyl 4-cyclobutyl-2,4-dioxobutanoate does not exist purely as a static diketone. Instead, it engages in a dynamic keto-enol tautomeric equilibrium[3]. The enol form is thermodynamically stabilized by strong intramolecular hydrogen bonding between the C2 and C4 oxygens. This tautomerization is not merely a structural curiosity; it is the fundamental driver of the molecule's reactivity profile, priming the C4 position for eventual dehydration during ring-closure events.
Part 2: Mechanistic Reactivity (The 1,3-Dicarbonyl Advantage)
The utility of ethyl 4-cyclobutyl-2,4-dioxobutanoate lies in the differential reactivity of its two carbonyl centers. Formulating successful reaction pathways requires understanding the causality behind nucleophilic attack.
According to established condensation-cyclodehydration principles for 2,4-dioxobutanoates, the C2 carbonyl group (adjacent to the electron-withdrawing ester) is significantly more electrophilic than the C4 carbonyl[4]. When exposed to dinucleophiles like hydrazine hydrate or hydroxylamine, the primary nucleophilic attack occurs preferentially at C2, forming a hydrazone or oxime intermediate[4].
This initial attack is immediately followed by an intramolecular cyclodehydration step. Driven by the thermodynamic stability of the resulting aromatic heterocycle, the intermediate's terminal nitrogen or oxygen attacks the enolized C4 carbon, eliminating a molecule of water to close the ring[4],[5].
Reaction pathway of Ethyl 4-cyclobutyl-2,4-dioxobutanoate with hydrazine to form a pyrazole.
Part 3: Validated Experimental Protocol
To ensure reproducibility, the following protocol describes the condensation-cyclodehydration of ethyl 4-cyclobutyl-2,4-dioxobutanoate with hydrazine hydrate to yield ethyl 5-cyclobutyl-1H-pyrazole-3-carboxylate [4],[6]. This is a self-validating system: the shift from a highly polar starting material to a less polar, UV-active heterocyclic product allows for unambiguous reaction monitoring.
Step-by-step experimental workflow for the condensation-cyclodehydration reaction.
Step-by-Step Methodology:
-
Preparation & Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of ethyl 4-cyclobutyl-2,4-dioxobutanoate in anhydrous ethanol (to achieve a 0.2 M concentration). Causality: Ethanol is selected as the protic solvent because it facilitates the solubility of both the hydrophobic ester and the hydrophilic hydrazine reagent, while also stabilizing the transition state via hydrogen bonding.
-
Nucleophilic Addition: Cool the solution to 0°C using an ice bath. Add 1.1 equivalents of hydrazine hydrate dropwise. Causality: The low temperature controls the exothermic initial nucleophilic attack at the highly reactive C2 carbonyl, preventing unwanted polymerization, side-reactions, or degradation of the starting material.
-
Cyclodehydration (Reflux): Attach a reflux condenser and heat the mixture to 78°C for 2 to 4 hours. Causality: While the initial hydrazone formation is rapid at lower temperatures, the subsequent intramolecular dehydration requires thermal energy to overcome the activation barrier for ring closure.
-
Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The disappearance of the starting material and the emergence of a new, strongly UV-active spot confirms the formation of the conjugated pyrazole core.
-
Workup & Isolation: Concentrate the reaction mixture under reduced pressure to remove ethanol. Partition the residue between ethyl acetate and saturated aqueous NaHCO3. Extract the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate. The crude pyrazole product can be purified via recrystallization from an ethanol/water mixture or via flash column chromatography.
Part 4: Applications in Drug Development
Why utilize the cyclobutyl variant over simpler methyl or phenyl derivatives? The incorporation of a cyclobutyl ring offers a distinct strategic advantage in medicinal chemistry. It provides a higher degree of metabolic stability (resistance to cytochrome P450-mediated oxidation) compared to linear alkyl chains. Furthermore, the cyclobutyl moiety offers unique conformational rigidity that can perfectly fill hydrophobic pockets in target proteins, maximizing Van der Waals interactions.
Pyrazole and isoxazole derivatives synthesized from 2,4-dioxobutanoates are well-documented for their broad-spectrum biological activities, serving as core scaffolds in antimicrobial, anti-inflammatory, and anticancer agents[6],[5]. By starting with CAS 1222955-59-0, researchers can rapidly generate libraries of cyclobutyl-substituted heterocycles to probe structure-activity relationships (SAR) with high precision.
References
- PubChemLite - 1222955-59-0 (C10H14O4). Université du Luxembourg.
- ethyl 4-cyclobutyl-2,4-dioxobutanoate — Chemical Substance Information. NextSDS.
- Condensation-cyclodehydration of 2,4-dioxobutanoates: Synthesis of new esters of pyrazoles and isoxazoles and their antimicrobial activity. Der Pharma Chemica.
- Indole-3-pyruvate: Analysis and Control of Tautomerism and Reactivity. ACS Publications.
- Synthesis and antimicrobial activities of some new pyrazoles, oxadiazoles and isoxazole bearing benzofuran moiety. Sabinet African Journals.
- Convenient synthesis and antimicrobial activity of new 3-substituted 5-(benzofuran-2-yl)-pyrazole derivatives. PubMed.
Sources
- 1. PubChemLite - Ethyl 4-cyclobutyl-2,4-dioxobutanoate (C10H14O4) [pubchemlite.lcsb.uni.lu]
- 2. nextsds.com [nextsds.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Convenient synthesis and antimicrobial activity of new 3-substituted 5-(benzofuran-2-yl)-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.co.za [journals.co.za]
